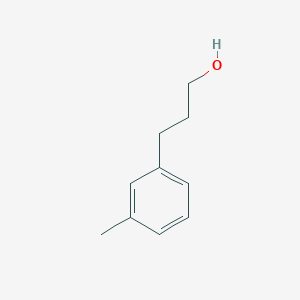

3-(3-Methylphenyl)propan-1-ol

Descripción general

Descripción

3-(3-Methylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

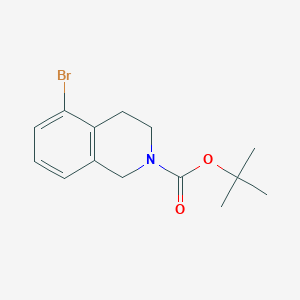

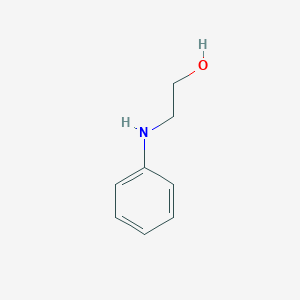

Src Kinase Inhibitory and Anticancer Activities : Substituted 3-(N-alkyl-N-phenylamino)propane-2-ols, a derivative of 3-(3-Methylphenyl)propan-1-ol, have shown potential as Src kinase inhibitors and anticancer agents against breast carcinoma cells (Deepti Sharma et al., 2010).

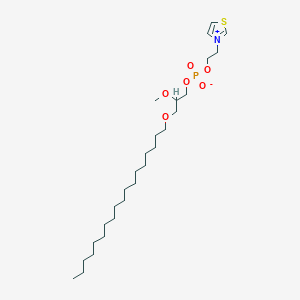

Antimicrobial and Antioxidant Activities : (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, another derivative, exhibit lower antimicrobial and antioxidant activities compared to certain beta-blockers (R. Čižmáriková et al., 2020).

Synthesis Technology for Antidepressants : The compound (S)-3-(Methylamino)-1-(thiophen-2-yl) propan-1-ol, related to this compound, is an important intermediate for the anti-depressant R-Duloxetine. Advances in its synthesis technology have been summarized (吴佳佳 et al., 2017).

Cyclisation Studies : 3-(p-methylphenyl)propan-1-ol undergoes competing 1,5- and 1,6-cyclisation, with pH affecting product yields and regioselectivities, which is important in chemical synthesis (A. Goosen et al., 1993).

Hydrogen Bonding Studies : Propan-1-ol derivatives have been studied for their hydrogen bonding interactions with methyl benzoate and ethyl benzoate, providing insights into molecular interactions (T. M. Mohan et al., 2010).

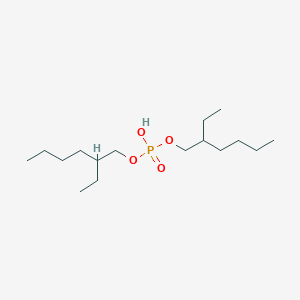

Enantiomeric Purity in Chemical Synthesis : The lipase-mediated kinetic resolution of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, a related compound, provides high enantiomeric purity for 1,1,1-trifluoro-2,3-epoxypropane preparation (M. Shimizu et al., 1996).

Catalysis in Organic Synthesis : NiB/SiO2 amorphous alloy catalysts have been used to synthesize 2,2-dimethyl-3-(3-methylphenyl)-propan-1-ol with high yield and selectivity, showcasing their effectiveness in organic synthesis (Tang Lin-sheng, 2008).

Potential in Intravenous Anesthetics : Ring-substituted arylpropanonamines, a group including this compound derivatives, show potential as intravenous anesthetics (J. Stenlake et al., 1989).

Cardioselectivity in Beta-Blockers : 1-(3,4-dimethoxyphenethyl)-3-(4-substituted aryl)oxy]propan-2-ols, related to this compound, demonstrate substantial cardioselectivity compared to other beta-blockers (W. Rzeszotarski et al., 1979).

Metal-Free and Metallophthalocyanines Synthesis : Novel metal-free and metallophthalocyanines with structures derived from this compound have been synthesized, offering potential in various industries (Irfan Acar et al., 2012).

Safety in Animal Feed Flavorings : Chemical group 6 compounds, which include derivatives of this compound, have been deemed safe for use as animal feed flavorings, with no concerns for consumers (J. Westendorf, 2012).

Safety and Hazards

The safety information for “3-(3-Methylphenyl)propan-1-ol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

Mecanismo De Acción

Target of Action

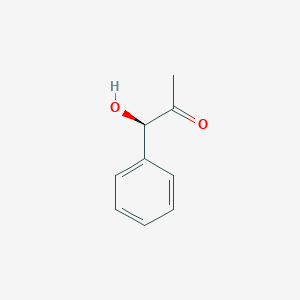

The primary targets of 3-(3-Methylphenyl)propan-1-ol are currently unknown. This compound is structurally similar to 3-Methylmethcathinone , a synthetic cathinone that inhibits norepinephrine uptake and displays dopaminergic activity . .

Mode of Action

Given its structural similarity to 3-Methylmethcathinone , it may interact with monoamine transporters, potentially inhibiting norepinephrine uptake and displaying dopaminergic activity . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. As a potential monoamine transporter substrate, it could affect pathways related to neurotransmitter reuptake and signaling

Result of Action

Based on its structural similarity to 3-Methylmethcathinone , it might have psychostimulant effects, but this is purely speculative and requires further investigation.

Análisis Bioquímico

Biochemical Properties

It is known that the compound undergoes competing 1,5- and 1,6-cyclisation via both its aryl radical cation and alkoxyl radical intermediates . This suggests that 3-(3-Methylphenyl)propan-1-ol may interact with enzymes and other biomolecules that facilitate these cyclisation reactions.

Molecular Mechanism

It is known that the compound undergoes cyclisation via both its aryl radical cation and alkoxyl radical intermediates

Propiedades

IUPAC Name |

3-(3-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOZGSVWIWKADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437414 | |

| Record name | 3-(3-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111171-94-9 | |

| Record name | 3-(3-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

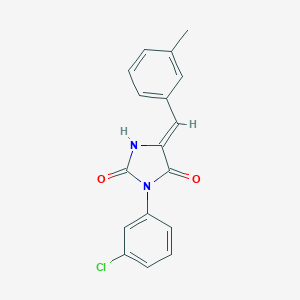

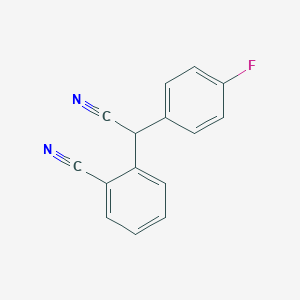

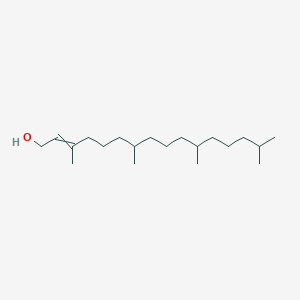

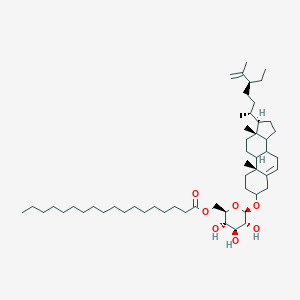

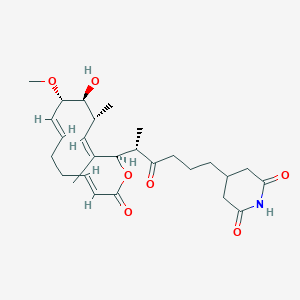

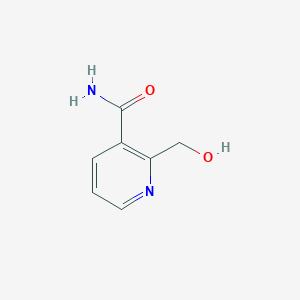

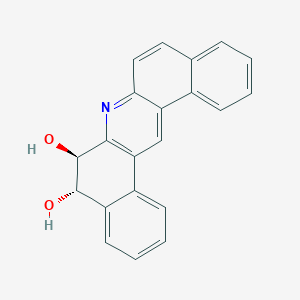

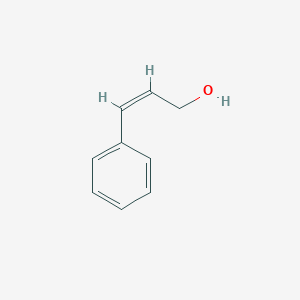

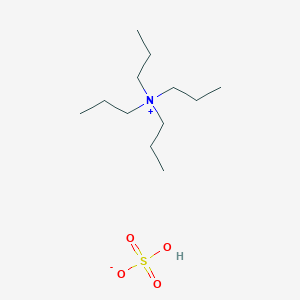

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.